N-{3,3'-dimethyl-4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound characterized by its biphenyl structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include zinc powder, sodium hydroxide, and various acids and bases to facilitate the formation of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl-4,4’-diamine: Shares the biphenyl core and dimethyl groups but lacks the sulfonyl and benzamido functionalities.
4,4’-Diamino-3,3’-dimethylbiphenyl: Similar structure but with amino groups instead of sulfonyl groups.
3,3’-Dimethyl-4,4’-diphenyldiamine: Another related compound with a similar biphenyl structure
Uniqueness
N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and benzamido groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O6S2/c1-25-23-29(11-17-33(25)37-35(41)27-7-13-31(14-8-27)47(43,44)39-19-3-4-20-39)30-12-18-34(26(2)24-30)38-36(42)28-9-15-32(16-10-28)48(45,46)40-21-5-6-22-40/h7-18,23-24H,3-6,19-22H2,1-2H3,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVEYCOCRUGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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